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Compound of Interest

3,4-Dihydro-2H-pyran-2-
Compound Name:
carbaldehyde

Cat. No.: B086088

An In-Depth Technical Guide to 3,4-Dihydro-2H-pyran-2-carbaldehyde: Properties,
Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-pyran-2-
carbaldehyde (also known as Acrolein Dimer), a heterocyclic aldehyde of significant industrial
and academic importance. We will delve into its core physicochemical properties, with a
primary focus on its molecular weight and structural attributes. The guide will further explore its
principal synthetic routes, including the classic thermal dimerization of acrolein and advanced
methodologies for producing enantiomerically pure forms crucial for pharmaceutical
development. Key applications as a versatile chemical intermediate in the synthesis of
pharmaceuticals, polymers, and specialty chemicals will be detailed. This document is intended
for researchers, scientists, and drug development professionals, offering field-proven insights,
detailed experimental protocols, and robust safety guidelines.

Core Molecular and Physicochemical Properties

3,4-Dihydro-2H-pyran-2-carbaldehyde is a cyclic ether and an aldehyde, a chemical structure
that bestows upon it a unique reactivity profile, making it a valuable building block in organic
synthesis.[1] Its identity and behavior are defined by a precise set of physical and chemical
properties.
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Molecular Weight and Formula

The cornerstone of any chemical synthesis or analysis is the accurate molecular weight of the
compound. For 3,4-Dihydro-2H-pyran-2-carbaldehyde, the precise molecular weight, as
determined by high-resolution mass spectrometry and calculation from isotopic masses, is
112.1265 g/mol .[2][3][4] For routine laboratory calculations, the molar mass is typically
rounded to 112.13 g/mol .[1][5][6]

e Molecular Formula: CeHsO2[1][2]

This formula is critical for stoichiometric calculations in reaction planning and for confirming
identity via elemental analysis and mass spectrometry.

Chemical Structure

The structure consists of a six-membered dihydropyran ring with an aldehyde group at the 2-
position. This arrangement makes the aldehyde proton stereoelectronically distinct and
influences the reactivity of the adjacent double bond.

Caption: Chemical structure of 3,4-Dihydro-2H-pyran-2-carbaldehyde.

Physicochemical Data Summary

The utility of a chemical compound in a laboratory or industrial setting is dictated by its physical
properties. These characteristics influence choices regarding solvents, reaction temperatures,
and purification methods.
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Property Value Source(s)

3,4-Dihydro-2H-pyran-2-
IUPAC Name [2]
carbaldehyde

CAS Number 100-73-2 [1][2]

Acrolein Dimer, 2-Formyl-3,4-
Synonyms ) [1][2][6]
dihydro-2H-pyran

Appearance Clear, colorless liquid [6]
Density 1.08 g/cm3 (at 25 °C) [6]
N ) 146 °C (at 760 Torr); 40 °C (at
Boiling Point [6]
10 Torr)
Refractive Index 1.466 (at 20 °C) [6]

o Water-soluble; miscible with
Solubility ) [6]
diethyl ether, acetone, THF

Synthesis and Manufacturing

The synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde is a cornerstone of its accessibility.
The choice of synthetic route is dictated by the desired outcome, whether it be large-scale
achiral material or a specific enantiomer for targeted applications.

Achiral Synthesis: The Diels-Alder Dimerization of
Acrolein

The most common and industrially scalable method for producing racemic 3,4-Dihydro-2H-
pyran-2-carbaldehyde is the thermal dimerization of acrolein (2-propenal).[6] In this [4+2]
cycloaddition, one molecule of acrolein acts as the diene and another acts as the dienophile.[6]

Causality of Experimental Choice: This reaction is favored due to the low cost of the starting
material (acrolein) and the atom economy of the Diels-Alder reaction. The process is typically
performed under pressure and elevated temperature in the presence of a polymerization
inhibitor like hydroquinone to prevent the unwanted polymerization of acrolein.[6]
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Caption: Diels-Alder synthesis of the target compound from acrolein.

Chiral Synthesis: Accessing Enantiopure Building
Blocks

For applications in drug development, accessing a single enantiomer of a chiral molecule is
paramount, as different enantiomers can have vastly different biological activities. The (R)-
enantiomer of 3,4-dihydro-2H-pyran-2-carbaldehyde is a key building block for potent
adenosine A2A and A3 receptor agonists.[7]

A robust method to obtain the (R)-enantiomer involves the kinetic resolution of a racemic
precursor, (x)-2-acetoxymethyl-3,4-dihydro-2H-pyran, using an enzyme.[7][8]

Workflow Overview:

o Enzymatic Hydrolysis: A lipase selectively hydrolyzes one enantiomer of the racemic acetate,
leaving the other enantiomer untouched.

o Separation: The resulting alcohol and the unreacted acetate are separated
chromatographically.

o Oxidation: The desired alcohol enantiomer is oxidized to the final aldehyde.
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Caption: Workflow for the chiral synthesis of the (R)-enantiomer.

Step-by-Step Methodology:

* Enzymatic Hydrolysis of (+)-2-acetoxymethyl-3,4-dihydro-2H-pyran[7]

o System Setup: To a large vessel, add phosphate buffer (0.01 M, pH 7.6).
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[e]

Substrate Addition: Add a solution of (x)-2-acetoxymethyl-3,4-dihydro-2H-pyran in acetone
to the buffer with stirring.

o Enzyme Addition: Introduce Porcine Pancreatic Lipase (PPL) to the mixture.

o Reaction Maintenance: Stir the reaction at room temperature. The hydrolysis releases
acetic acid; therefore, the pH must be constantly monitored and maintained at 7.6 by the
controlled addition of 3N NaOH. This is a self-validating step: a stable pH indicates the
reaction has stopped or slowed, while NaOH consumption tracks its progress.

o Monitoring: Monitor the reaction's progress by HPLC using a chiral column to resolve the
enantiomers. The reaction typically takes several days.[7]

o Workup: Once the desired conversion is reached, extract the entire mixture multiple times
with ethyl acetate. Combine the organic layers, dry over anhydrous NazSOs4, filter, and
concentrate under reduced pressure.

o Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to the Aldehyde[7]
o System Setup: Dissolve the purified (R)-alcohol in dichloromethane (CH2Clz).

o Reagent Addition: Add bis(acetoxy)iodobenzene (BAIB) and stir for 30 minutes at room
temperature. Then, add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free
radical (TEMPO).

o Causality: The TEMPO/BAIB system is a mild and highly selective oxidant for primary
alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid, which is a critical
consideration for preserving the desired functionality.

o Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes).

o Workup: Upon completion, dilute the reaction with CH2Cl> and quench with a saturated
solution of sodium thiosulfate (Na=S203) to destroy excess iodobenzene oxidant. Wash
sequentially with saturated NaCl solution, dry the organic layer, and concentrate to yield
the target aldehyde.[7]

Key Applications in Research and Development
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The unique structure of 3,4-Dihydro-2H-pyran-2-carbaldehyde makes it a valuable
intermediate in a multitude of industrial and research settings.

e Pharmaceutical Synthesis: As demonstrated, the chiral form is a key precursor for complex,
biologically active molecules like adenosine receptor agonists.[7] Its rigid ring structure helps
to lock in specific conformations, which is often essential for potent and selective receptor
binding.

e Polymers and Resins: The compound is used in the synthesis of advanced synthetic resins
and serves as a plasticizer, enhancing the flexibility and durability of plastic materials.[9]

e Specialty Chemicals: It is a starting material for 1,2,6-Hexantriol, a polyol used as a more
stable alternative to glycerol, and for the synthesis of pheromones like Brevicomin.[6]

e Agrochemicals: It can serve as a stable storage form of acrolein, which has biocidal
properties and has been considered for use as a soil fumigant.[6]

o Textile Industry: It is employed as a fabric finishing auxiliary to impart desired characteristics
to textiles.[9]

Analytical Characterization

Confirming the identity and purity of 3,4-Dihydro-2H-pyran-2-carbaldehyde is essential. A
multi-technique approach is standard practice.

e Chromatography (TLC/HPLC): Thin-layer chromatography is used for rapid reaction
monitoring. High-performance liquid chromatography, especially with a chiral stationary
phase, is indispensable for determining enantiomeric purity during chiral syntheses.[7][8]

o Spectroscopy (IR & MS): Infrared (IR) spectroscopy can confirm the presence of key
functional groups, such as the C=0 stretch of the aldehyde and the C-O-C stretch of the
ether. The NIST Chemistry WebBook provides reference IR and mass spectra for this
compound.[2][4] Mass spectrometry (MS) confirms the molecular weight.[2][4]

Safety, Handling, and Storage
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As a reactive chemical, proper handling of 3,4-Dihydro-2H-pyran-2-carbaldehyde is crucial
for laboratory safety. It is classified as a Dangerous Good for transport.[1]

Hazard Identification

The compound presents several hazards according to the Globally Harmonized System (GHS).

Hazard Code Description Source(s)
H226 Flammable liquid and vapor

H312 Harmful in contact with skin

H315 Causes skin irritation

Causes serious eye damage /

H318 / H319 o
irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)

« Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.
[10]

e Personal Protective Equipment:
o Eye/Face Protection: Wear tightly fitting safety goggles.[10]

o Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile) and wear
appropriate protective clothing.[10]

o Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a
full-face respirator.[10]

« Ignition Sources: Keep away from heat, sparks, and open flames.[10][11]

Storage
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Store in a cool, dry, and well-ventilated place in a tightly closed container.[11] Some suppliers
recommend storage at -10°C. The material should be stored in a designated flammables area.
[11]

Conclusion

3,4-Dihydro-2H-pyran-2-carbaldehyde is more than a simple chemical; it is a foundational
building block with a precise molecular weight of 112.1265 g/mol that enables significant
innovation across diverse scientific fields. Its straightforward achiral synthesis via acrolein
dimerization makes it readily available for industrial applications, while advanced enzymatic
protocols provide access to the enantiopurified forms required for the nuanced demands of
pharmaceutical research. A thorough understanding of its properties, synthesis, and handling
protocols, as detailed in this guide, empowers researchers and developers to utilize this
versatile intermediate safely and effectively, driving progress in medicine, materials science,
and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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